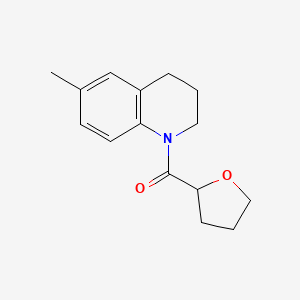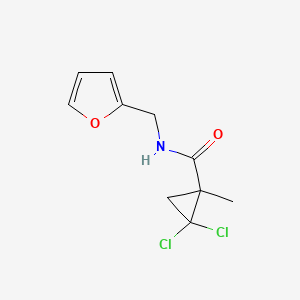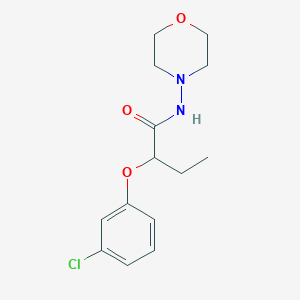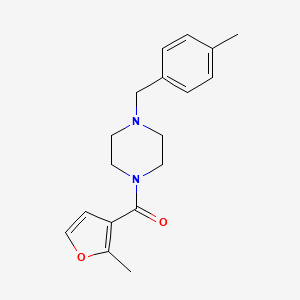![molecular formula C17H16N2O4 B4179858 N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179858.png)
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
説明
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as NBDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDA belongs to the family of benzodioxine derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been reported to interact with certain proteins, such as heat shock protein 90 (Hsp90) and histone deacetylase (HDAC), which play important roles in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO), in macrophages and microglia. This compound has also been shown to increase the levels of intracellular glutathione (GSH), which is an important antioxidant molecule. Moreover, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
実験室実験の利点と制限
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a stable and relatively easy to synthesize compound. This compound has also been shown to exhibit dose-dependent effects, which makes it a suitable compound for dose-response studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. Moreover, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide research. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This would provide valuable information on the bioavailability, distribution, metabolism, and excretion of this compound in animal models. Another potential direction is to explore the potential synergistic effects of this compound with other compounds, such as chemotherapeutic agents or natural products. This could lead to the development of novel combination therapies for cancer treatment. Moreover, the potential neuroprotective effects of this compound could be further investigated in animal models of neurodegenerative diseases. Finally, the development of more potent and selective this compound analogs could lead to the discovery of new therapeutic agents with better efficacy and safety profiles.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and microglia. This compound has also been reported to have antioxidant activity by scavenging free radicals and preventing lipid peroxidation. Moreover, this compound has shown promising anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells, such as breast cancer and lung cancer cells.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-13-3-2-4-14(10-13)19-17(21)12-5-6-15-16(9-12)23-8-7-22-15/h2-6,9-10H,7-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDFRLDPXUBZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4179789.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179806.png)
![5-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-thiophenecarboxamide](/img/structure/B4179813.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179815.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-{3-[2-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4179833.png)
![5-benzyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4179839.png)

![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4179853.png)
![1-(2-chloro-6-fluorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4179865.png)


![2-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4179884.png)